molecular formula C9H5BrClN B079507 8-Bromo-5-chloroquinoline CAS No. 1154741-20-4

8-Bromo-5-chloroquinoline

Cat. No.: B079507
CAS No.: 1154741-20-4
M. Wt: 242.5 g/mol
InChI Key: ZYHHRBFTAKZOLH-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-chloroquinoline with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

8-Bromo-5-chloroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Chloroquinoline: Lacks the bromine atom at the 8-position, resulting in different chemical properties and reactivity.

    8-Bromoquinoline: Lacks the chlorine atom at the 5-position, leading to variations in its biological activity and applications.

    Quinoline: The parent compound without any halogen substitutions, used as a starting material for various derivatives.

Uniqueness: 8-Bromo-5-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential as a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

8-bromo-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHRBFTAKZOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561535
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154741-20-4
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloroquinoline
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